molecular formula C11H15ClO B7862482 2-(3-Chlorophenyl)-2-pentanol

2-(3-Chlorophenyl)-2-pentanol

Cat. No.: B7862482
M. Wt: 198.69 g/mol
InChI Key: PFTAWUCJQQXEKW-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-2-pentanol is an organic compound characterized by a chlorophenyl group attached to a pentanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-2-pentanol typically involves the reaction of 3-chlorobenzaldehyde with a Grignard reagent, such as pentylmagnesium bromide. The reaction proceeds under anhydrous conditions and requires a suitable solvent like diethyl ether or tetrahydrofuran. The reaction mixture is then quenched with water and acidified to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-2-pentanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(3-chlorophenyl)-2-pentanone.

    Reduction: Formation of 2-(3-chlorophenyl)-2-pentane.

    Substitution: Formation of compounds like 2-(3-methoxyphenyl)-2-pentanol or 2-(3-cyanophenyl)-2-pentanol.

Scientific Research Applications

2-(3-Chlorophenyl)-2-pentanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-2-pentanol involves its interaction with specific molecular targets and pathways. The compound may interact with enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2-pentanol
  • 2-(2-Chlorophenyl)-2-pentanol
  • 2-(3-Bromophenyl)-2-pentanol

Uniqueness

2-(3-Chlorophenyl)-2-pentanol is unique due to the position of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its isomers and analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject for further research.

Properties

IUPAC Name

2-(3-chlorophenyl)pentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO/c1-3-7-11(2,13)9-5-4-6-10(12)8-9/h4-6,8,13H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTAWUCJQQXEKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C1=CC(=CC=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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